molecular formula C12H10ClNO4 B8307176 Methyl 2-methoxycarbonylmethyl-4-cyano-5-chlorobenzoate

Methyl 2-methoxycarbonylmethyl-4-cyano-5-chlorobenzoate

Cat. No. B8307176
M. Wt: 267.66 g/mol
InChI Key: GIACVJAEZRKEPO-UHFFFAOYSA-N
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Patent
US08193351B2

Procedure details

A solution of sodium nitrite (40 mg, 0.6 mmol) in water (0.25 mL) was added to a solution of a mixture (100 mg, 0.39 mmol) of methyl 2-methoxycarbonylmethyl-4-amino-5-chlorobenzoate and methyl 2-methoxycarbonylmethyl-4-amino-3-chlorobenzoate in 2N hydrochloric acid (0.5 mL) under the ice cold condition. The reaction solution was stirred at 0° C. for 1.5 hour. The resulting suspension was dissolved by adding water (0.1 mL) and ethyl acetate (0.2 mL). This solution was added to a suspension of copper (I) cyanide (45 mg, 0.5 mmol) and potassium cyanide (38 mg, 0.6 mmol) in a mixture of water (0.4 mL) and ethyl acetate (0.8 mL) at 0° C. The reaction solution was stirred at 0° C. for 1 hour. The resulting insoluble material was collected by Celite filtration, and washed with a mixed solvent of water and ethyl acetate (1:2). The filtrate and washing solution were combined together. The organic layer was separated, and dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give crude product. The crude product was purified by silica gel column chromatography using n-hexane-ethyl acetate (mixing ratio 10:1), and dried under reduced pressure to give a 0.7:1 mixture (30 mg, 29%) of the title compound and methyl 2-methoxycarbonylmethyl-4-cyano-3-chlorobenzoate.
Quantity
0.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
copper (I) cyanide
Quantity
45 mg
Type
reactant
Reaction Step Three
Quantity
38 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Three
Quantity
0.8 mL
Type
solvent
Reaction Step Three
Yield
29%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[CH3:5][O:6][C:7]([CH2:9][C:10]1[CH:19]=[C:18](N)[C:17]([Cl:21])=[CH:16][C:11]=1[C:12]([O:14][CH3:15])=[O:13])=[O:8].COC(CC1C(Cl)=[C:35]([NH2:38])C=CC=1C(OC)=O)=O.[Cu]C#N.[C-]#N.[K+]>O.Cl.C(OCC)(=O)C>[CH3:5][O:6][C:7]([CH2:9][C:10]1[CH:19]=[C:18]([C:35]#[N:38])[C:17]([Cl:21])=[CH:16][C:11]=1[C:12]([O:14][CH3:15])=[O:13])=[O:8] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mg
Type
reactant
Smiles
COC(=O)CC1=C(C(=O)OC)C=C(C(=C1)N)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)CC1=C(C(=O)OC)C=CC(=C1Cl)N
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.25 mL
Type
solvent
Smiles
O
Name
Quantity
0.5 mL
Type
solvent
Smiles
Cl
Step Three
Name
copper (I) cyanide
Quantity
45 mg
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
38 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0.4 mL
Type
solvent
Smiles
O
Name
Quantity
0.8 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 0° C. for 1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The resulting suspension was dissolved
STIRRING
Type
STIRRING
Details
The reaction solution was stirred at 0° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting insoluble material was collected by Celite filtration
WASH
Type
WASH
Details
washed with a mixed solvent of water and ethyl acetate (1:2)
WASH
Type
WASH
Details
The filtrate and washing solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC(=O)CC1=C(C(=O)OC)C=C(C(=C1)C#N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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